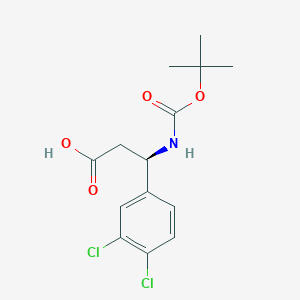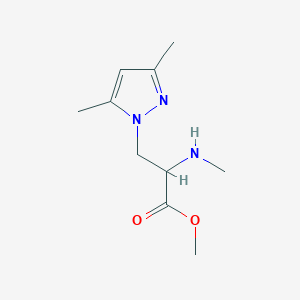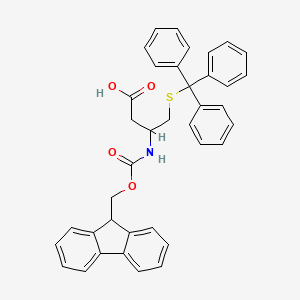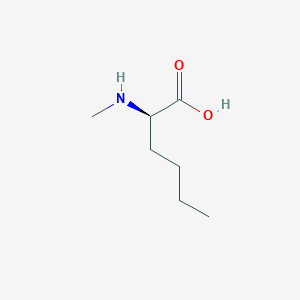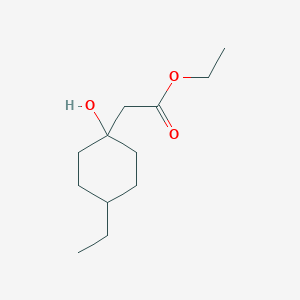
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound has a molecular formula of C12H22O3 and a molecular weight of 214.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate typically involves the esterification of 4-ethyl-1-hydroxycyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 4-ethyl-1-hydroxycyclohexylacetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-ethyl-1-hydroxycyclohexylacetic acid, which can then interact with various enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-hydroxycyclohexyl)acetate: Similar structure but lacks the ethyl group on the cyclohexyl ring.
Ethyl (1-hydroxycyclohexyl)acetate: Similar structure but the hydroxyl group is on the 1-position of the cyclohexyl ring.
Uniqueness
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and potentially unique applications in various fields .
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-3-10-5-7-12(14,8-6-10)9-11(13)15-4-2/h10,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
HDXMBQWZRMYBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



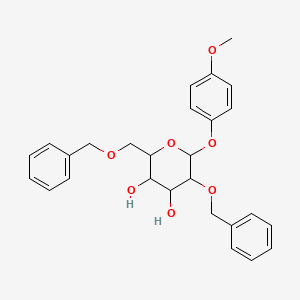

![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

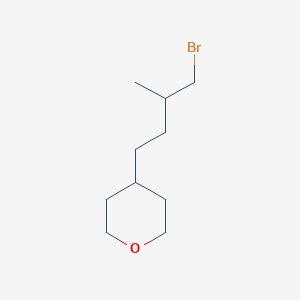

![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
